1,4-DPCA is a potent and selective inhibitor of prolyl 4-hydroxylase.
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
CAS No.: 331830-20-7
Cat. No.: VC0515722
Molecular Formula: C13H8N2O3
Molecular Weight: 240.21 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331830-20-7 |
|---|---|
| Molecular Formula | C13H8N2O3 |
| Molecular Weight | 240.21 g/mol |
| IUPAC Name | 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) |
| Standard InChI Key | XZZHOJONZJQARN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 |
| Canonical SMILES | C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused tricyclic phenanthroline core (1,10-phenanthroline) substituted with a ketone at position 4 and a carboxylic acid at position 3 (Figure 1) . The planar aromatic system facilitates π-π stacking interactions, while the carboxylic acid enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) . X-ray crystallography of related derivatives confirms the coplanar arrangement of the phenanthroline ring and substituents, which is critical for binding to enzymatic targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 240.21 g/mol |
| Boiling Point | 419.5 ± 45.0 °C (Predicted) |
| Density | 1.52 ± 0.1 g/cm³ |
| Solubility | ≤15 mg/mL in DMSO |
| pKa | 2.55 ± 0.20 |
| Stability | 2 years (solid); 2 months (DMSO solution at -20°C) |
The low pKa (2.55) of the carboxylic acid group suggests predominant deprotonation under physiological conditions, enhancing its ability to interact with positively charged residues in enzyme active sites .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with ethyl 7-chloro-8-nitro-4-oxoquinoline-3-carboxylate, which undergoes nucleophilic aromatic substitution with salicylaldehyde derivatives to form intermediates like 7-(2-formyl-phenoxy)-8-nitro-4-oxoquinoline-3-carboxylic ester . Reductive cyclization using catalysts such as palladium on carbon yields the fused benzoxazepinoquinoline framework, which is hydrolyzed under acidic conditions to generate the final carboxylic acid . Yields remain moderate (40–60%), necessitating purification via column chromatography .
Industrial Optimization
Scale-up production faces challenges in controlling exothermic reactions during cyclization. Continuous flow reactors have been proposed to improve heat dissipation and reduce side reactions. Advances in microwave-assisted synthesis could further enhance reaction rates and purity, though no large-scale production data are publicly available .
Biological Activity and Mechanisms
Prolyl 4-Hydroxylase Inhibition
4-Oxo-1H-1,10-phenanthroline-3-carboxylic acid competitively inhibits PHD enzymes (Ki ≈ 50 nM), which normally hydroxylate HIF-1α under normoxic conditions, marking it for proteasomal degradation . By stabilizing HIF-1α, the compound upregulates genes like vascular endothelial growth factor (VEGF) and erythropoietin (EPO), promoting angiogenesis and cellular survival under hypoxia.
Anticancer Effects
In MDA-MB-231 breast cancer cells, the compound reduces apoptosis under hypoxic conditions (IC₅₀ = 12 μM) by enhancing HIF-1α-mediated glycolysis and reducing reactive oxygen species (ROS) accumulation. Paradoxically, prolonged exposure (>72 hours) induces ferroptosis in some models, suggesting context-dependent effects .
Applications in Research and Medicine
Table 2: Key Applications
| Field | Application | Mechanism |
|---|---|---|
| Oncology | Hypoxia-targeted therapy | HIF-1α stabilization |
| Wound Healing | Angiogenesis promotion | VEGF upregulation |
| Metabolic Studies | Modeling ischemic injury | Glycolytic pathway modulation |
| Antimicrobial Research | Derivative-based antifungal development | Cell membrane disruption |
The compound’s ability to penetrate the blood-brain barrier in preclinical models suggests potential for treating neurological disorders involving hypoxia, though toxicity profiles remain under investigation .
Chemical Reactivity and Derivatives
Oxidation and Reduction
The ketone group at position 4 undergoes selective reduction with sodium borohydride to form 4-hydroxy derivatives, which exhibit altered PHD binding affinity . Conversely, oxidation with potassium permanganate yields quinone-like structures with enhanced redox activity .
Carboxylic Acid Functionalization
Esterification (e.g., methyl ester formation) improves lipophilicity, enabling blood-brain barrier penetration . Amide derivatives synthesized via coupling reagents like HATU show improved pharmacokinetic profiles in rodent studies .
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